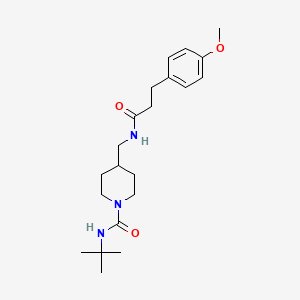

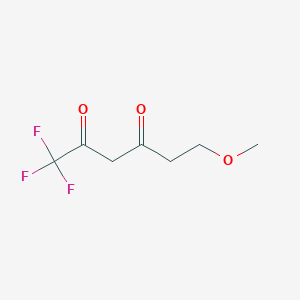

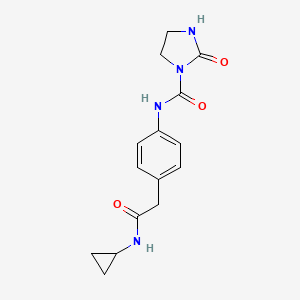

![molecular formula C17H25N3O B2390566 4-[(E)-3-phenylprop-2-enyl]-N-propylpiperazine-1-carboxamide CAS No. 734480-33-2](/img/structure/B2390566.png)

4-[(E)-3-phenylprop-2-enyl]-N-propylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, or computational methods to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, reactivity, etc. These properties can often be found in databases or determined experimentally .Scientific Research Applications

Novel Pharmacological Agents Synthesis

Research has been focused on the synthesis and biological evaluation of novel derivatives of N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide for the potential treatment of HIV. These compounds exhibit cell-cell fusion inhibitory activities, highlighting their therapeutic potential against HIV infection (Weng, Gao, Zhang, Dong, & Liu, 2011).

Anticancer Agent Development

Functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, indicating their utility in designing new anti-cancer agents. Some compounds demonstrated significant cytotoxicity in ovarian and oral cancers, showcasing their potential as cancer therapeutics (Kumar et al., 2009).

Anti-5-Lipoxygenase and Anticancer Activities

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promise in inhibiting cancer cell growth and the 5-lipoxygenase enzyme, indicating their potential in cancer and inflammation treatment (Rahmouni et al., 2016).

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds, such as 1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides, has provided insights into molecular conformation and packing. These studies contribute to the understanding of molecular interactions and the design of novel molecules with potential pharmacological applications (Shen et al., 2013).

Enzyme-Mediated Cyclization for Thiazoles

Efficient routes have been developed for synthesizing thiazoles via enzyme-mediated cyclization, leading to the introduction of ester, N-substituted carboxamide, or peptide functionalities. These synthetic methodologies contribute to the broader field of medicinal chemistry by facilitating the development of molecules with specific biological activities (Kumar, Parameshwarappa, & Ila, 2013).

Mechanism of Action

- This compound belongs to the class of organic compounds known as benzophenones . Specifically, it contains a ketone attached to two phenyl groups .

Target of Action

Mode of Action

Safety and Hazards

properties

IUPAC Name |

4-[(E)-3-phenylprop-2-enyl]-N-propylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c1-2-10-18-17(21)20-14-12-19(13-15-20)11-6-9-16-7-4-3-5-8-16/h3-9H,2,10-15H2,1H3,(H,18,21)/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIUKTHDKPOCHY-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpiperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

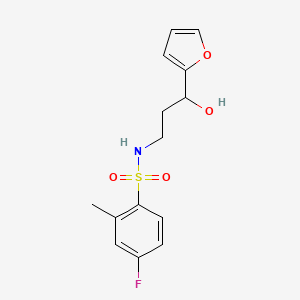

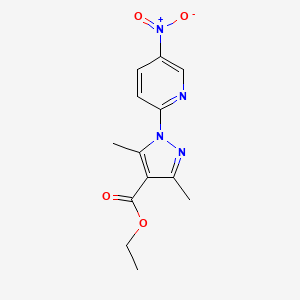

![3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2390483.png)

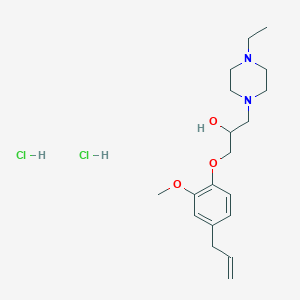

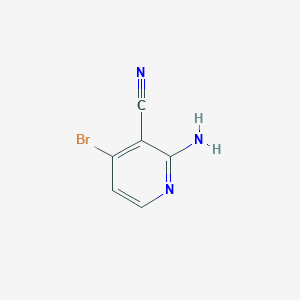

![N-[2-(2-methoxyphenyl)ethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2390488.png)

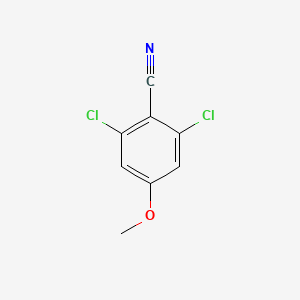

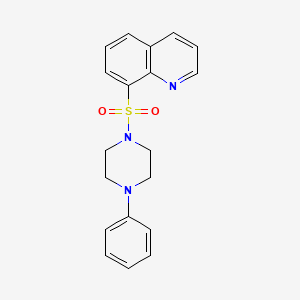

![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2390494.png)

![1-Methyl-N-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]pyrazole-4-carboxamide](/img/structure/B2390495.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2390501.png)